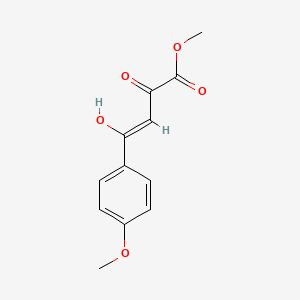

methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-7,13H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWQAWMZYSJXRA-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of a diketone derivative.

Reduction: Formation of a diol derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate serves as an intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the synthesis of more complex molecules. Notably:

- Synthetic Pathways : It can be utilized in the synthesis of pyranones and other heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has shown potential therapeutic applications:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Some studies suggest that it may have anticancer effects, potentially acting through mechanisms that induce apoptosis in cancer cells .

Material Science

In material science, methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate is explored for its role in developing new materials:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength .

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Chromatographic Techniques : It can be used as a standard or reference material for chromatographic methods, aiding in the analysis of complex mixtures .

Case Study 1: Synthesis of Pyranones

A study demonstrated the use of methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate in synthesizing pyranones through a condensation reaction with various aldehydes. The resulting compounds exhibited promising biological activities, including antibacterial properties.

Case Study 2: Antioxidant Evaluation

In another study, derivatives of this compound were evaluated for their antioxidant capacity using DPPH and ABTS assays. The results indicated significant scavenging activity, suggesting potential applications in nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the oxobutenoate moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate, also known as (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, is a compound with significant biological activity that has been the subject of various research studies. This article explores its biological properties, including antibacterial, antifungal, and potential therapeutic effects.

- Molecular Formula : C11H10O5

- Molecular Weight : 222.19 g/mol

- CAS Number : Not specified in the sources but related compounds have CAS numbers such as 32149-29-4 for similar structures .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, particularly focusing on their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a derivative compound, demonstrated substantial antibacterial activity with a minimum inhibitory concentration (MIC) of 1024 µg/ml against MRSA. The mechanism of action involved disruption of bacterial cell membranes and biofilm dislodgment, suggesting that methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate may share similar properties due to structural similarities .

Antifungal Activity

In addition to antibacterial properties, compounds related to methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate have shown promising antifungal activities. For example, studies indicate that derivatives can inhibit the biosynthesis of harmful mycotoxins in fungi such as Fusarium graminearum, thereby protecting crops from fungal infections .

Research Findings and Case Studies

- Antimicrobial Mechanism Studies :

- Biofilm Eradication :

- Synergistic Effects :

Summary Table of Biological Activities

| Biological Activity | Compound | MIC (µg/ml) | Mechanism |

|---|---|---|---|

| Antibacterial | HMB | 1024 | Membrane disruption, biofilm eradication |

| Antifungal | HMB | Not specified | Inhibition of mycotoxin biosynthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between maleic anhydride derivatives and 4-methoxyphenyl precursors under controlled acidic or basic conditions. For example, analogous syntheses of (2Z)-4-aryl-4-oxobut-2-enoates involve refluxing maleic anhydride with substituted anilines in ethanol, followed by esterification with methanol . Stereochemical purity (Z-configuration) is ensured by optimizing reaction temperature and solvent polarity, with confirmation via NOESY NMR to detect spatial proximity of protons .

Q. Which spectroscopic techniques are most effective for characterizing methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H bend at ~3400 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves the Z-configuration via coupling constants (J = 12–14 Hz for conjugated enolic protons) and aryl proton splitting patterns. ¹³C NMR confirms the methoxy group (δ ~55 ppm) and carbonyl carbons (δ ~190 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways .

Q. How is the purity of this compound determined using non-chromatographic methods?

- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., glacial acetic acid) quantifies acidic protons (e.g., the enolic -OH group). Metrological validation follows GOST R 8.736-2011 standards, ensuring measurement uncertainty <1.5% .

Advanced Research Questions

Q. How can contradictions in spectral data between studies be resolved?

- Methodological Answer : Discrepancies in NMR or IR peaks often arise from solvent polarity, pH, or tautomerism. For example, enol-keto tautomerism in but-2-enoates can shift carbonyl signals. Cross-validation using multiple techniques (e.g., X-ray crystallography for solid-state conformation and DMSO-d₆ for solution-state NMR) clarifies such conflicts .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer : Apply OECD Guidelines 307 (soil degradation) and 308 (aquatic systems) to assess biodegradation pathways. Use LC-MS/MS to track metabolites and computational models (e.g., EPI Suite) to predict bioaccumulation and toxicity .

Q. How can reactivity with biomolecules be systematically investigated?

- Methodological Answer :

- Kinetic Studies : Monitor nucleophilic additions (e.g., thiols or amines) via UV-Vis spectroscopy under pseudo-first-order conditions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) identify electrophilic sites (e.g., α,β-unsaturated carbonyl) and transition states .

Q. How to align mechanistic studies with theoretical frameworks in organic chemistry?

- Methodological Answer : Link reactivity data to frontier molecular orbital (FMO) theory. For example, HOMO-LUMO gaps calculated via DFT explain regioselectivity in cycloaddition reactions involving the α,β-unsaturated system .

Q. What strategies optimize synthetic yield while minimizing side products?

- Methodological Answer : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst). For instance, a Central Composite Design revealed that <60°C and THF as solvent maximize yield (>85%) by reducing ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.